CYP2B Induction & Hepatocarcinogenesis
In a head-to-head study in male F344/NCr rats, 5-ethylbarbituric acid was essentially inactive as a CYP2B-type inducer and as a promoter of hepatocarcinogenesis, in stark contrast to the positive control phenobarbital [1]. The study administered barbiturates in the diet at concentrations equimolar to 500 ppm phenobarbital. While phenobarbital exhibited the greatest induction of CYP2B activity and strong tumor-promoting effects, 5-ethylbarbituric acid showed no significant activity in either assay [1].
| Evidence Dimension | CYP2B induction and hepatocarcinogenesis promotion |
|---|---|
| Target Compound Data | Essentially inactive |
| Comparator Or Baseline | Phenobarbital: Strong inducer of CYP2B activity; effective liver tumor promoter |
| Quantified Difference | Qualitatively: 5-ethylbarbituric acid inactive vs. phenobarbital active |
| Conditions | Male F344/NCr rats; equimolar dietary administration (500 ppm phenobarbital equivalent); N-nitrosodiethylamine initiation |
Why This Matters
This differential toxicity profile is critical for researchers developing safer analogs or studying the structure-activity relationship (SAR) of barbiturate-induced hepatotoxicity.
- [1] Rice JM, Diwan BA, Hu H, Ward JM, Nims RW, Lubet RA. Enhancement of hepatocarcinogenesis and induction of specific cytochrome P450-dependent monooxygenase activities by the barbiturates allobarbital, aprobarbital, pentobarbital, secobarbital and 5-phenyl- and 5-ethylbarbituric acids. Carcinogenesis. 1994;15(2):395-402. doi:10.1093/carcin/15.2.395 View Source
